molecular formula C12H10Cl2N2O3 B8496601 Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B8496601
M. Wt: 301.12 g/mol
InChI Key: HXCRLJNSMBXFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridyl group substituted with two chlorine atoms at positions 3 and 5, an isoxazole ring, and an ethyl ester group. Its distinct structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,5-dichloro-4-pyridinecarboxylic acid with appropriate reagents to introduce the isoxazole ring and the ethyl ester group. One common method includes the use of a cyclization reaction where the pyridine derivative is treated with a suitable nitrile oxide precursor under controlled conditions to form the isoxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects. The presence of the pyridyl and isoxazole rings contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

    3,5-Dichloro-4-pyridyl derivatives: These compounds share the pyridyl core but differ in the substituents on the isoxazole ring.

    Isoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring, affecting their chemical and biological properties.

    Ethyl esters of pyridyl carboxylates: These compounds have similar ester groups but differ in the substitution pattern on the pyridyl ring.

Properties

Molecular Formula

C12H10Cl2N2O3

Molecular Weight

301.12 g/mol

IUPAC Name

ethyl 3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10Cl2N2O3/c1-3-18-12(17)9-6(2)19-16-11(9)10-7(13)4-15-5-8(10)14/h4-5H,3H2,1-2H3

InChI Key

HXCRLJNSMBXFIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C

Origin of Product

United States

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